



Application Notes and Protocols: CFTR Functional Rescue Assay Using NJH-2-057

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to the production of a dysfunctional protein. The most common mutation, Δ F508-CFTR, results in a misfolded protein that is prematurely degraded and thus does not reach the cell surface to function as a chloride ion channel. **NJH-2-057** is a novel deubiquitinase-targeting chimera (DUBTAC) designed to rescue Δ F508-CFTR function. It is composed of a lumacaftor moiety that binds to Δ F508-CFTR and an EN523 moiety that recruits the deubiquitinase OTUB1.[1] This mechanism leads to the deubiquitination and subsequent stabilization of the mutant CFTR protein, allowing it to traffic to the cell membrane and function as a chloride channel.[2]

These application notes provide detailed protocols for assessing the functional rescue of Δ F508-CFTR by **NJH-2-057** in relevant cell-based models. The described assays are critical for understanding the mechanism of action and quantifying the efficacy of this and similar compounds.

Principle of the Assays

The functional rescue of Δ F508-CFTR by **NJH-2-057** can be evaluated through two primary methods:



- Biochemical Assay (Western Blotting): This method quantifies the increase in the mature, fully glycosylated form (Band C) of the CFTR protein relative to the immature, coreglycosylated form (Band B). An increase in Band C indicates that the mutant protein is escaping the endoplasmic reticulum-associated degradation (ERAD) pathway and trafficking through the Golgi apparatus.[3]
- Functional Assay (Short-Circuit Current Measurement): This electrophysiological technique
 measures the transepithelial chloride current (Isc) in polarized epithelial cells. An increase in
 forskolin-stimulated, CFTR-specific Isc in cells treated with NJH-2-057 provides a direct
 measure of the rescued ion channel function at the cell surface.[2][4]

Data Presentation

Table 1: Effect of NJH-2-057 on ΔF508-CFTR Protein Levels in CFBE41o- Cells

Treatment Group	Concentration	Duration	Relative Mature CFTR (Band C) Level (Normalized to Vehicle)
Vehicle (DMSO)	-	24h	1.0
NJH-2-057	10 μΜ	24h	Increased
Lumacaftor	100 μΜ	24h	Increased

Note: This table summarizes the expected qualitative results based on the mechanism of action. Actual quantitative values should be determined experimentally.

Table 2: Functional Rescue of ΔF508-CFTR in Primary Human Bronchial Epithelial Cells Measured by Short-Circuit Current (Isc)



Treatment Group	Concentration	Duration	Forskolin- Stimulated Isc (µA/cm²)	VX770 (Ivacaftor)- Potentiated Isc (µA/cm²)
Vehicle (DMSO)	-	24h	Baseline	Baseline
NJH-2-057	10 μΜ	24h	Increased	Further Increased
Lumacaftor	10 μΜ	24h	Increased	Further Increased

Note: This table presents the anticipated outcomes. Experimental results will provide specific quantitative data.

Experimental Protocols

Protocol 1: Assessment of Δ F508-CFTR Stabilization by Western Blotting in CFBE410- Cells

This protocol details the procedure for treating CFBE41o- cells expressing Δ F508-CFTR with **NJH-2-057** and analyzing the levels of mature CFTR protein.

Materials:

- CFBE41o- cells stably expressing ΔF508-CFTR[5][6][7]
- Cell culture medium (e.g., MEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic)
- NJH-2-057, Lumacaftor
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease inhibitors



- BCA protein assay kit
- Laemmli sample buffer with 5% β-mercaptoethanol
- SDS-PAGE gels (6% acrylamide)
- Nitrocellulose or PVDF membranes
- Tris-glycine transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
- Primary antibodies: anti-CFTR (e.g., clone 596) and anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - 1. Culture CFBE41o- cells expressing Δ F508-CFTR in appropriate flasks or plates until they reach 80-90% confluency.
 - 2. Treat the cells with 10 μ M **NJH-2-057**, a positive control (e.g., 100 μ M Lumacaftor), or vehicle (DMSO) for 24 hours.[2]
- Cell Lysis and Protein Quantification:
 - 1. Wash the cells twice with ice-cold PBS.
 - 2. Lyse the cells in RIPA buffer with protease inhibitors on ice for 30 minutes.
 - 3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - 4. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.



- 5. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - 1. Normalize the protein concentrations of all samples with lysis buffer.
 - 2. Add Laemmli sample buffer and heat the samples at 37°C for 15 minutes (do not boil, as this can cause CFTR to aggregate).[2]
 - 3. Load 20-40 µg of protein per lane onto a 6% SDS-PAGE gel.
 - 4. Perform electrophoresis until the dye front reaches the bottom of the gel.
 - 5. Transfer the proteins to a nitrocellulose or PVDF membrane.
 - 6. Block the membrane with blocking buffer for 1 hour at room temperature.
 - 7. Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.
 - 8. Wash the membrane three times with TBST.
 - 9. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- 10. Wash the membrane three times with TBST.
- 11. Apply chemiluminescent substrate and capture the signal using an imaging system.
- 12. Strip the membrane and re-probe with anti-GAPDH antibody as a loading control.
- Data Analysis:
 - 1. Quantify the band intensities for mature CFTR (Band C, ~170 kDa) and the loading control (GAPDH).
 - 2. Normalize the CFTR band intensity to the GAPDH band intensity.
 - 3. Express the results as a fold change relative to the vehicle-treated control.



Protocol 2: Measurement of CFTR-Mediated Short-Circuit Current (Isc) in Primary Human Bronchial Epithelial Cells

This protocol describes the use of an Ussing chamber to measure the functional activity of rescued Δ F508-CFTR channels in polarized primary human bronchial epithelial (HBE) cells.

Materials:

- Primary HBE cells from ΔF508 homozygous CF donors cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) until fully differentiated.[8][9]
- Ussing chamber system with appropriate electrodes and amplifiers.
- · Ringer's solution
- NJH-2-057, Lumacaftor (as a positive control)
- Amiloride (ENaC inhibitor)
- Forskolin (cAMP agonist)
- VX770 (Ivacaftor, CFTR potentiator)
- CFTR(inh)-172 (CFTR inhibitor)

Procedure:

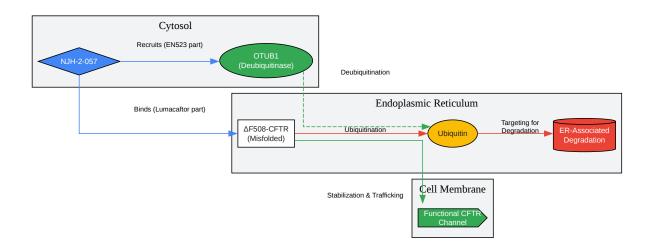
- Cell Culture and Pre-treatment:
 - Culture primary HBE cells on permeable supports at ALI for at least 3-4 weeks to achieve a differentiated, polarized monolayer.
 - 2. Treat the cells by adding **NJH-2-057** (10 μM) or a positive control (e.g., 10 μM Lumacaftor) to the basolateral medium for 24 hours prior to the assay.[2] Include a vehicle (DMSO) control group.
- Ussing Chamber Measurement:



- 1. Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments, each filled with pre-warmed Ringer's solution and bubbled with 95% O2/5% CO2.
- 2. Maintain the temperature at 37°C.
- 3. Measure the transepithelial potential and clamp it to 0 mV. The resulting current is the short-circuit current (Isc).
- 4. Allow the baseline Isc to stabilize.
- 5. Perform a sequential addition of compounds to the apical (unless otherwise specified) chamber: a. Add Amiloride (e.g., $10~\mu\text{M}$) to block the epithelial sodium channel (ENaC) and isolate the chloride current.[2] b. Add Forskolin (e.g., $20~\mu\text{M}$) to raise intracellular cAMP levels and activate CFTR channels.[2] c. Add VX770 (e.g., $0.5~\mu\text{M}$) to potentiate the activity of any CFTR channels at the membrane.[2] d. Add CFTR(inh)-172 (e.g., $30~\mu\text{M}$) to specifically inhibit the CFTR-mediated current, confirming that the observed current is due to CFTR activity.[2]
- 6. Record the Isc continuously throughout the experiment.
- Data Analysis:
 - 1. Calculate the change in Isc (Δ Isc) in response to each compound addition.
 - 2. The key measurement is the Δ Isc in response to forskolin and VX770, which represents the functional CFTR activity.
 - 3. Compare the Δ Isc values between the **NJH-2-057**-treated group, the positive control group, and the vehicle control group.
 - 4. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Visualizations

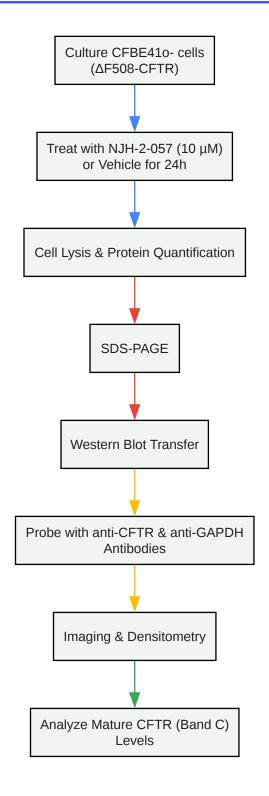




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Caption: Mechanism of action of NJH-2-057.

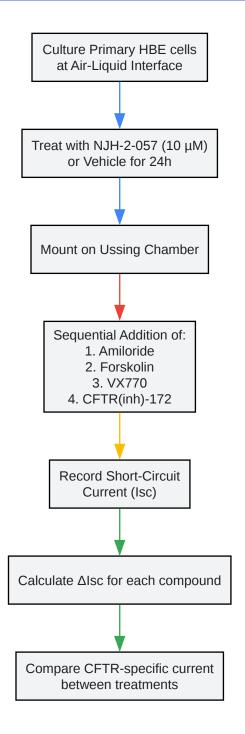




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Caption: Western Blot experimental workflow.





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Caption: Short-Circuit Current (Isc) experimental workflow.

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